N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzhydryl group, a methoxypyrrolidine moiety, and a piperidine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperidine derivative.
Attachment of the Methoxypyrrolidine Moiety: The methoxypyrrolidine group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a methoxypyrrolidine halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl halides or methoxypyrrolidine halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors in the central nervous system.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-benzhydryl-4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxamide: This compound differs by the presence of a hydroxyl group instead of a methoxy group, which may influence its chemical reactivity and biological activity.
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxylate: This ester derivative may have different pharmacokinetic properties compared to the carboxamide.
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-thiocarboxamide: The thiocarboxamide analog may exhibit distinct chemical and biological properties due to the presence of a sulfur atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-22-14-17-27(18-22)21-12-15-26(16-13-21)24(28)25-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-23H,12-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYPZDCHLJEMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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